5-Benzyl-7,7-difluoro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

medicinal chemistry process chemistry fluorinated heterocycle synthesis

5-Benzyl-7,7-difluoro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (CAS 1630062-36-0) is a fluorinated heterocyclic compound built on a pyrazolo[4,3-c]pyridine core scaffold, featuring a benzyl substituent at N5 and a gem-difluoro motif at C7. This scaffold class is recognized across multiple patent families as a privileged kinase-inhibitor template, with the 7,7-difluoro modification specifically exploited to modulate conformational rigidity and metabolic stability.

Molecular Formula C13H13F2N3
Molecular Weight 249.26 g/mol
CAS No. 1630062-36-0
Cat. No. B8017622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzyl-7,7-difluoro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
CAS1630062-36-0
Molecular FormulaC13H13F2N3
Molecular Weight249.26 g/mol
Structural Identifiers
SMILESC1C2=C(C(CN1CC3=CC=CC=C3)(F)F)NN=C2
InChIInChI=1S/C13H13F2N3/c14-13(15)9-18(7-10-4-2-1-3-5-10)8-11-6-16-17-12(11)13/h1-6H,7-9H2,(H,16,17)
InChIKeyNTIGWVQREOIVJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Benzyl-7,7-difluoro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (CAS 1630062-36-0) Procurement Baseline: Class, Characterization, and Sourcing Profile


5-Benzyl-7,7-difluoro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (CAS 1630062-36-0) is a fluorinated heterocyclic compound built on a pyrazolo[4,3-c]pyridine core scaffold, featuring a benzyl substituent at N5 and a gem-difluoro motif at C7 [1]. This scaffold class is recognized across multiple patent families as a privileged kinase-inhibitor template, with the 7,7-difluoro modification specifically exploited to modulate conformational rigidity and metabolic stability [2]. Published synthetic routes confirm the compound can be prepared in multi-gram quantities from N-benzyl-3,3-difluoro-4-piperidone precursors with isolated yields exceeding 90% at key intermediate stages [1]. The compound is commercially available from multiple vendors at purities of 95–98%, enabling procurement for medicinal chemistry campaigns targeting kinase-driven diseases (e.g., JAK, c-Met, ITK, TEC) [2].

Why 5-Benzyl-7,7-difluoro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine Cannot Be Replaced by a Generic Pyrazolo[4,3-c]pyridine or a Non-Fluorinated Analog


Procurement decisions that treat pyrazolo[4,3-c]pyridine derivatives as interchangeable building blocks risk undermining synthetic feasibility and downstream pharmacological performance. The 7,7-difluoro motif is not a passive modification: it introduces conformational puckering distinct from the parent tetrahydropyridine, which can alter the scaffold's presentation to kinase ATP-binding pockets [1]. The accompanying patent explicitly teaches that R₁ (benzyl) and the fluorine atoms jointly determine the utility of these intermediates for new drug development [1]. Replacing the target with a non-fluorinated analog (e.g., 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine) forfeits the synthetic entry point that the gem-difluoro group provides for downstream functionalization, while removal of the N5-benzyl group eliminates the protected amine handle essential for subsequent deprotection and diversification [1]. The quantitative impact of these structural choices on synthesis is documented in side-by-side yields reported in the primary synthetic patent [1].

5-Benzyl-7,7-difluoro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine: Quantitative Differentiation Evidence vs. Closest Analogs


Synthetic Yield Advantage: 5-Benzyl-7,7-difluoro Intermediate Bicycle Formation vs. Typical Heterocycle Cyclization

In the patent CN104059063A, the synthesis of the 5-benzyl-7,7-difluoro pyrazolo[4,3-c]pyridine bicycle (compound VIII) from N-benzyl-3,3-difluoro-4-piperidone proceeds via enaminone formation and hydrazine cyclization in 92% isolated yield [1]. For the analogous 3-hydroxy derivative (XII) with identical benzyl and difluoro substitution, the cyclization yield is 75% under comparable conditions [1]. For the non-fluorinated, non-benzylated parent scaffold, multi-step yields are not reported in the same patent series, but general literature on pyrazolo[4,3-c]pyridine cyclizations reports yields ranging from 40–70% depending on substitution [2].

medicinal chemistry process chemistry fluorinated heterocycle synthesis

The 7,7-Difluoro Motif Enables a Conformationally Constrained Scaffold Not Achievable with Non-Fluorinated or Mono-Fluoro Analogs

The gem-difluoro group at the 7-position of the tetrahydropyridine ring introduces a significant conformational bias. In the broader class of 7,7-difluoro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines, the fluorine atoms lock the saturated ring into a puckered conformation distinct from the rapidly interconverting chair forms of the non-fluorinated parent [1]. This conformational restriction is exploited in patent families such as WO2013017479A1 and EP2760863A1, where 7,7-difluoro substitution was selected over hydrogen, alkyl, or mono-fluoro alternatives to enhance target binding complementarity [2].

conformational restriction fluorine chemistry scaffold design

N5-Benzyl Protection Provides a Quantitatively Superior Deprotection Handle vs. Other N-Protecting Groups in the Same Synthetic Sequence

Patent CN104059063A demonstrates that the N5-benzyl group on the target compound can be cleanly removed via hydrogenolysis (Pd/C, H₂, room temperature, 1 atm) to yield the deprotected 7,7-difluoro scaffold (compound X) in 53.9% yield over two steps (hydrogenolysis + HCl salt formation) [1]. For the analogous 3-hydroxy-5-benzyl derivative, deprotection proceeds in 84% yield under identical conditions [1]. While the benzyl-to-hydrogen conversion is quantitative by TLC/NMR, the modest isolated yield after salt precipitation reflects handling losses rather than incomplete deprotection. Alternative N-protecting groups (Boc, Cbz, acetyl) would require orthogonal deprotection conditions (strong acid, HBr/AcOH, or harsh base) that are incompatible with the acid-sensitive pyrazole ring and the hydrolytically labile gem-difluoro motif [1].

protecting group strategy synthetic intermediate amine deprotection

Characterization and Batch Consistency: NMR and MS Data Enable Identity Confirmation Superior to Vendor-Only QC for Non-Characterized Analogs

The patent CN104059063A provides full ¹H NMR (300 MHz, CDCl₃) and MS-ESI characterization data for compound VIII: δ 7.37–7.27 (m, 5H, benzyl Ar-H), 6.88–6.87 (dd, 1H, pyrazole C3-H), 6.08 (s, 1H, pyrazole N-H), 3.62–3.60 (dd, 2H, CH₂-N), 3.10–3.04 (m, 2H, CH₂-CF₂), 2.65–2.51 (m, 1H), 1.79–1.70 (m, 1H); MS-ESI theoretical [M] = 249, found [M+H+H₂O] = 268 [1]. For the related non-benzylated compound (compound X), ¹H NMR (300 MHz, CDCl₃): δ 10.29–10.27 (b, 2H, NH₂⁺), 7.80 (s, 1H, pyrazole C3-H), 4.19 (s, 2H, CH₂-N), 3.97–3.89 (m, 2H, CH₂-CF₂); MS-ESI theoretical [M] = 231, found [M+H-2HCl] = 160 [1]. Commercial vendors (e.g., Bidepharm) supply the compound at 97% purity with batch-specific NMR, HPLC, and GC reports . Non-fluorinated pyrazolo[4,3-c]pyridine analogs often lack publicly accessible spectral data, requiring in-house characterization before use.

quality control NMR characterization batch reproducibility

Scalability Advantage: Multi-Gram Synthesis Demonstrated vs. Milligram-Only Availability of Closest Non-Commercial Analogs

Patent CN104059063A reports synthesis of compound VIII on a 9.8-gram scale (Example 2) and the 3-hydroxy analog XII on an 82-gram scale (Example 4), with yields of 92% and 75% respectively [1]. Multiple commercial vendors (Bidepharm, Leyan, AKSci, CheMenu) stock the compound in catalog quantities, typically at 95–98% purity . In contrast, closely related 7,7-difluoro analogs with alternative N-substituents (e.g., N-methyl, N-cyclopropyl, N-aryl) are not listed in major building-block catalogs and would require custom synthesis [2].

scale-up synthesis process chemistry commercial availability

Cognate Patent Coverage: The Specific Compound Is Explicitly Enabled as a Key Intermediate, Reducing Freedom-to-Operate Uncertainty vs. Unclaimed Analogs

Patent CN104059063A explicitly names and exemplifies the target compound (5-benzyl-7,7-difluoro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, compound VIII) as a key intermediate with full synthetic procedures, yields, and characterization [1]. The patent also claims the broader genus of 7,7-difluoro-4,5,6,7-tetrahydro-pyrazolo[4,3-c]pyridine derivatives where R₁ = benzyl and R₂ = H or OH. In contrast, the kinase inhibitor patent families (WO2013017479A1, EP2760863A1) that utilize pyrazolo[4,3-c]pyridine cores for biological activity claim fully elaborated drug-like compounds, not the simple building-block intermediates [2], meaning procurement and use of the target compound for further derivatization carries lower IP risk than procuring pre-elaborated kinase inhibitor leads.

intellectual property freedom to operate patent exemplification

Best Research and Industrial Application Scenarios for 5-Benzyl-7,7-difluoro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (CAS 1630062-36-0)


Medicinal Chemistry: Kinase Inhibitor Lead Generation Using a Conformationally Constrained Fluorinated Scaffold

The target compound serves as the optimal protected intermediate for designing ATP-competitive kinase inhibitors. The N5-benzyl group enables clean hydrogenolytic deprotection to the free secondary amine, which can then be elaborated with diverse warheads (sulfonamides, amides, ureas, aryl/heteroaryl groups) [1]. The 7,7-difluoro motif provides conformational bias that can enhance binding complementarity to kinase hinge regions, a strategy validated across multiple patent families targeting JAK3, ITK, TEC, and c-Met . The demonstrated 92% cyclization yield and commercial gram-scale availability make it practical to prepare focused libraries of 50–200 analogs within a standard medicinal chemistry campaign timeline [1].

Process Chemistry: Scalable Synthesis of 7,7-Difluoro Pyrazolo[4,3-c]pyridine Building Blocks

For process chemists developing scalable routes to fluorinated heterocyclic building blocks, this compound represents a validated intermediate with documented multi-gram synthesis (up to 82 g for the 3-hydroxy analog) [1]. The patent teaches that the synthesis proceeds under mild conditions (no cryogenic steps, simple workup, column chromatography for purification), making it amenable to further scale-up. The benzyl group is removed under neutral hydrogenolysis, avoiding the acidic or basic conditions that can degrade the gem-difluoro motif [1]. This is a critical advantage over alternative protecting group strategies that require TFA, HBr, or strong base.

Analytical Chemistry and Quality Control: Use as a Characterized Reference Standard for Fluorinated Heterocycle Method Development

The compound's fully disclosed ¹H NMR and MS spectral data in the patent literature [1], combined with vendor-supplied HPLC and GC batch certificates at 97% purity , make it suitable as a reference standard for developing analytical methods (HPLC, LC-MS, qNMR) targeting fluorinated pyrazolo[4,3-c]pyridine derivatives. The distinctive gem-difluoro ¹⁹F NMR signature and the diagnostic benzyl aromatic protons provide unambiguous spectral handles for identity and purity assessment.

Chemical Biology: Probe Synthesis via Late-Stage Functionalization of the Deprotected 7,7-Difluoro Scaffold

Following hydrogenolytic removal of the N5-benzyl group, the resulting 7,7-difluoro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (available as the HCl salt after deprotection) [1] can be functionalized at the secondary amine with affinity tags (biotin, fluorophores), photoaffinity labels, or PROTAC linkers. The conformational rigidity imparted by the gem-difluoro group may enhance the specificity of chemical probes by reducing the entropic penalty of binding. The established deprotection chemistry (Pd/C, H₂, room temperature) and commercial availability of the benzyl-protected precursor enable probe synthesis without requiring a full custom synthesis campaign [1].

Quote Request

Request a Quote for 5-Benzyl-7,7-difluoro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.